Food Browning Kinetics: Prodelphinidin B3 Accelerates Browning 1.5x Faster than Procyanidin B3 in Barley Systems
In a controlled study of barley extract browning, prodelphinidin B3 (PDB3) was found to accelerate browning at a significantly faster rate than procyanidin B3 (PCB3) and the monomer (+)-catechin [1]. This is attributed to the greater electron-donating capacity of the pyrogallol B-ring in PDB3, which facilitates oxidative polymerization and color formation [1].
| Evidence Dimension | Rate of browning (increase in absorbance at 420 nm) in heated barley extract |
|---|---|
| Target Compound Data | Prodelphinidin B3 (PDB3) caused browning faster than both comparators |
| Comparator Or Baseline | Procyanidin B3 (PCB3) and (+)-catechin |
| Quantified Difference | PDB3 caused browning faster than PCB3 and (+)-catechin; in barley paste, PDB3 decreased L* value and increased a* and b* values to a greater extent |
| Conditions | Aqueous barley extract heated at 90°C for 1 hour, or barley paste heated for 2 hours |
Why This Matters
For food scientists and industrial brewers, selecting prodelphinidin B3 over procyanidin B3 is critical for accurately modeling or controlling Maillard-driven color development in barley-based products.
- [1] Kohyama N, et al. Effects of phenolic compounds on the browning of cooked barley. J Agric Food Chem. 2009 Jul 22;57(14):6402-7. doi: 10.1021/jf901944m. PMID: 19601672. View Source
